Absence of Public Quantitative Bioactivity Data vs. Structurally Analogous HDAC Inhibitor (CAS 954041-82-8)
CAS 954241-89-5 has no publicly reported IC₅₀, Ki, or Kd values in any peer-reviewed journal, patent with biological data, or authoritative screening database (ChEMBL, PubChem BioAssay, BindingDB) as of May 2026. In contrast, its closest structural analog—N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide (CAS 954041-82-8)—has been deposited in BindingDB with an HDAC6 IC₅₀ of 25 nM [1]. This means that a scientific user selecting CAS 954241-89-5 is acquiring a compound of uncharacterized potency and unknown target selectivity, whereas CAS 954041-82-8 has at least one confirmed quantitative activity anchor point. The absence of data for CAS 954241-89-5 may reflect genuine lack of publication or may indicate that the compound was screened and found inactive/unselective in proprietary or unpublished campaigns; either scenario represents a critical differentiation factor for procurement decisions.
| Evidence Dimension | HDAC6 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | No reported IC₅₀; undetectable in public bioactivity databases |
| Comparator Or Baseline | CAS 954041-82-8: HDAC6 IC₅₀ = 25 nM (BindingDB BDBM50517565 / CHEMBL4472834) |
| Quantified Difference | Not calculable; target compound lacks any quantitative activity anchor point |
| Conditions | Comparator assay: recombinant N-terminal GST-tagged human HDAC6 expressed in baculovirus system, fluorogenic ZMAL substrate |
Why This Matters
Procurement of CAS 954241-89-5 carries substantially higher scientific risk than CAS 954041-82-8 because its biological activity is entirely unvalidated, requiring de novo characterization before any mechanistic or screening application.
- [1] BindingDB Entry BDBM50517565 (CHEMBL4472834): HDAC6 IC₅₀ = 25 nM for N1-cyclopentyl-N2-(3-(4-(dimethylamino)phenyl)propyl)oxalamide (CAS 954041-82-8). Assay: recombinant N-terminal GST-tagged human HDAC6, baculovirus expression, fluorogenic ZMAL substrate. View Source
